3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of methoxyphenyl groups, which contribute to its unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE typically involves multi-step organic reactions. One common method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by cyclocondensation using Cp2TiCl2 and m-phthalic acid in ethanol . This one-pot synthesis method is highly efficient and yields the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
科学的研究の応用
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating synaptic transmission.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines .
類似化合物との比較
Similar Compounds
- 4,6-Bis(4-methoxyphenyl)pyrimidine
- N-(4-methoxyphenyl)piperazine
- 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
Uniqueness
3(4-MEO-PH)11-(3-MEO-PH)-2,3,4,5,10,11-HEXAHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-1-ONE is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its pharmacological profile. Compared to other benzodiazepine derivatives, this compound may exhibit distinct binding affinities and efficacy at GABA receptors, making it a valuable candidate for further research and development.
特性
CAS番号 |
330210-12-3 |
---|---|
分子式 |
C27H26N2O3 |
分子量 |
426.5g/mol |
IUPAC名 |
6-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O3/c1-31-20-12-10-17(11-13-20)19-15-24-26(25(30)16-19)27(18-6-5-7-21(14-18)32-2)29-23-9-4-3-8-22(23)28-24/h3-14,19,27-29H,15-16H2,1-2H3 |
InChIキー |
KFMRSICDARYYBV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC)C(=O)C2 |
正規SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)OC)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。